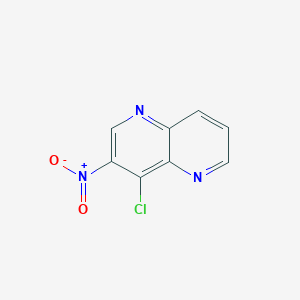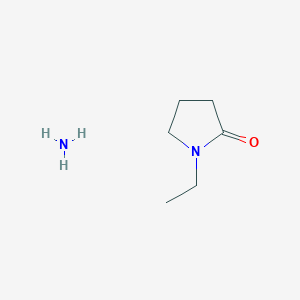
Fmoc-Nhser(Tbu)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Nhser(Tbu)-OH: is a compound used in peptide synthesis. It is a derivative of serine, an amino acid, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a tert-butyl (Tbu) group at the hydroxyl side chain. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Nhser(Tbu)-OH typically involves the protection of the amino and hydroxyl groups of serine. The amino group is protected using the fluorenylmethyloxycarbonyl group, while the hydroxyl group is protected using the tert-butyl group. The process involves several steps:
Protection of the amino group: The amino group of serine is reacted with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate to form Fmoc-serine.
Protection of the hydroxyl group: The hydroxyl group of Fmoc-serine is then protected by reacting it with tert-butyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The use of solid-phase synthesis allows for the efficient production of peptides in large quantities.
化学反応の分析
Types of Reactions:
Deprotection Reactions: The Fmoc and Tbu protecting groups can be removed under specific conditions to yield the free amino acid. The Fmoc group is typically removed using a base such as piperidine, while the Tbu group is removed using an acid such as trifluoroacetic acid.
Coupling Reactions: Fmoc-Nhser(Tbu)-OH can undergo coupling reactions with other amino acids to form peptides. This is typically done using coupling reagents such as 1-hydroxybenzotriazole (HOBt) and N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Tbu removal.
Coupling: 1-hydroxybenzotriazole and N,N’-diisopropylcarbodiimide.
Major Products:
Deprotection: Free serine.
Coupling: Peptides containing serine residues.
科学的研究の応用
Chemistry: Fmoc-Nhser(Tbu)-OH is widely used in the synthesis of peptides and proteins. It is a key building block in the development of peptide-based drugs and biomaterials.
Biology: In biological research, this compound is used to study protein structure and function. It is also used in the development of peptide-based probes for imaging and diagnostic applications.
Medicine: this compound is used in the development of peptide-based therapeutics. These therapeutics have applications in treating various diseases, including cancer, diabetes, and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of peptide-based materials for various applications, including drug delivery systems, biomaterials, and nanotechnology.
作用機序
The mechanism of action of Fmoc-Nhser(Tbu)-OH is primarily related to its role in peptide synthesis. The Fmoc and Tbu protecting groups prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The removal of these protecting groups under specific conditions yields the desired peptide product.
類似化合物との比較
Fmoc-Nhser(OH)-OH: Similar to Fmoc-Nhser(Tbu)-OH but lacks the tert-butyl protecting group on the hydroxyl side chain.
Fmoc-Nhthr(Tbu)-OH: Similar to this compound but contains threonine instead of serine.
Uniqueness: this compound is unique due to the presence of both Fmoc and Tbu protecting groups, which provide enhanced stability and selectivity during peptide synthesis. This makes it a valuable tool in the development of complex peptides and proteins.
特性
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(2-propan-2-yloxyethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-15(2)27-12-11-23(13-21(24)25)22(26)28-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLATBTXCRRWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine](/img/structure/B8081816.png)






![Ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate](/img/structure/B8081882.png)
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B8081900.png)


![Maytansine, N2'-deacetyl-N2'-[3-[[1-[[4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-](/img/structure/B8081910.png)


